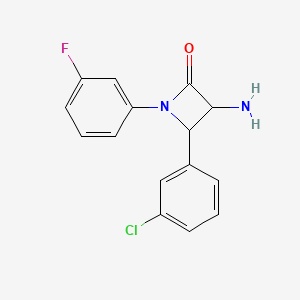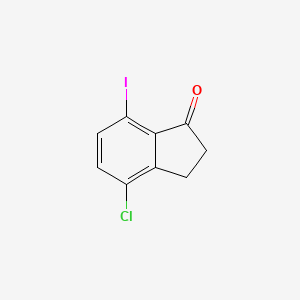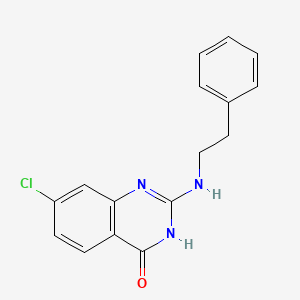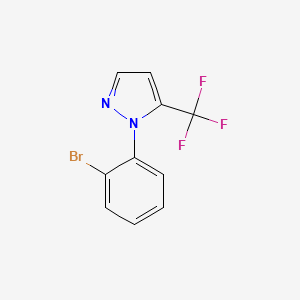![molecular formula C16H18ClNO2 B11833837 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-80-5](/img/structure/B11833837.png)
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione est un composé spiro caractérisé par un squelette structural unique. Les composés spiro sont connus pour leurs propriétés conformationnelles et configurationnelles intrigantes, ce qui en fait un sujet de recherche approfondie en chimie organique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione implique généralement la formation du squelette spirocyclique par des réactions de cyclisation. Une méthode courante implique la réaction d'un précurseur approprié avec un composé aromatique chloré dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que les acides de Lewis pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité avec un minimum d'impuretés .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les bases (par exemple, l'hydroxyde de sodium). Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à la formation de divers dérivés substitués .
Applications de la recherche scientifique
La 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme unité de base dans la synthèse de composés spiro et d'hétérocycles plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions moléculaires et de la dynamique conformationnelle.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler des récepteurs ou des enzymes spécifiques.
Industrie : Elle est utilisée dans le développement de matériaux de pointe et comme précurseur dans la synthèse de produits chimiques de spécialité
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. La structure spirocyclique du composé lui permet de s'insérer dans des sites de liaison uniques sur les protéines ou les enzymes, inhibant ou modulant potentiellement leur activité. Les voies impliquées peuvent inclure la transduction du signal, l'inhibition enzymatique ou la liaison aux récepteurs .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Chlorophényl)-4,4-diméthyl-2-oxaspiro[5.5]undécane-1,5-dione
- 3-Oxaspiro[5.5]undécane-2,4-dione
- Spires 1,3-dioxane-1,3-dithiane
Unicité
La 3-(4-Chlorophényl)-3-azaspiro[5.5]undécane-2,4-dione se distingue par son motif de substitution spécifique et la présence de la partie azaspiro. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
62550-80-5 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(18)20)8-2-1-3-9-16/h4-7H,1-3,8-11H2 |
Clé InChI |
TYVCGMDTXMTJRR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)




